
3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone, also known as FPPP, is a chemical compound that belongs to the cathinone family. It is a synthetic analogue of the controlled substance, methcathinone, which is a stimulant drug. FPPP is a research chemical and is typically used in scientific research to investigate its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Fluorination and Functionalization of Ketones
The application of fluorination techniques to ketones, including derivatives similar to 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone, demonstrates the synthetic utility in creating fluorinated compounds. The direct α-fluorination of ketones, using specific reagents such as N-F reagents, allows for regiospecific introduction of fluorine atoms without the need for prior activation of the target molecules. This method has been shown to yield α-fluoro derivatives of ketones efficiently, highlighting its significance in the synthesis of fluorinated organic compounds (Stavber, Jereb, & Zupan, 2002).
Advanced Polymer Materials
The synthesis of sulfonated side-chain grafting units, utilizing compounds such as 4-fluorobenzophenone, represents a novel approach in the development of polymer materials. These materials, particularly comb-shaped sulfonated poly(arylene ether sulfone) copolymers, have been explored for their potential in proton exchange membranes for fuel cell applications. The incorporation of fluorinated compounds enhances the polymer's properties, offering high proton conductivity and demonstrating the material's applicability in clean energy technologies (Kim, Robertson, & Guiver, 2008).
Liquid Crystal Technology
Research into the synthesis and mesogenic properties of lateral fluoro-substituted compounds, including derivatives similar to 3-(4-Fluoroanilino)-1-(4-methoxyphenyl)-1-propanone, has contributed to the development of liquid crystal technologies. The study of these compounds' birefringence and dielectric anisotropy has provided valuable insights into designing materials with specific optical and electronic properties, useful in displays and other liquid crystal devices (Goulding, Greenfield, Parri, & Coates, 1995).
Cytotoxic Agents Synthesis
The exploration of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, through Mannich reactions involving components like 4'-fluoro-acetophenone, has led to the synthesis of compounds with potential as cytotoxic agents. This research underlines the importance of such derivatives in developing new therapeutic agents, demonstrating the broader implications of fluoroanilino-propanone derivatives in medical chemistry (Mete, Gul, & Kazaz, 2007).
properties
IUPAC Name |
3-(4-fluoroanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-8-2-12(3-9-15)16(19)10-11-18-14-6-4-13(17)5-7-14/h2-9,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDXUDMQUIZROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477320-46-0 |
Source


|
| Record name | 3-(4-FLUOROANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

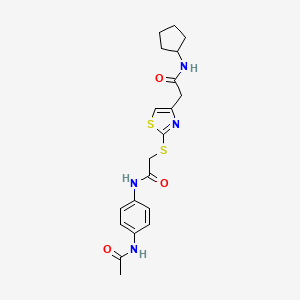
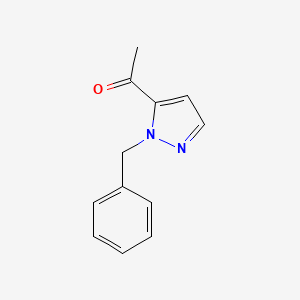
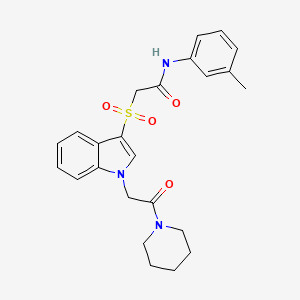
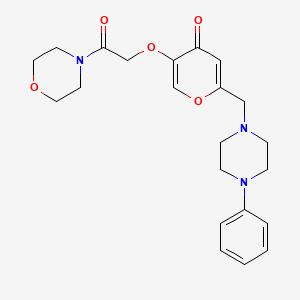

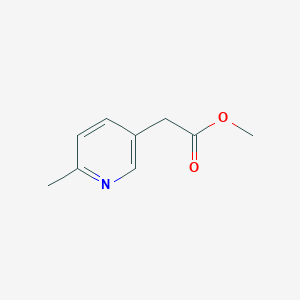
![4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2866008.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2866009.png)

![1,3-Bis(3-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2866012.png)
![3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2866014.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2866016.png)
![5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2866017.png)
